INCB053914 -

INCB053914

Catalog Number: EVT-270909
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB053914 is a novel, ATP-competitive, small molecule, pan-inhibitor of PIM kinases. INCB053914 is potent against PIM1, PIM2 and PIM3 and highly selective. INCB053914 is active as a single agent in the majority of cell lines derived from different hematological malignancies, including MM, AML, DLBCL, MCL and T-ALL, with IC50 values ranging from 3 - 300 nM. INCB053914 inhibits phosphorylation of S6RP, P70S6K, 4E-BP-1 and BAD, known PIM kinase targets. INCB053914 may be useful as monotherapy or in combination with other agents for treating hematologic malignancies that are dependent on PIM kinase activity for growth and survival.
Classification
  • Type: Small-molecule inhibitor
  • Target: Pan-PIM kinases (PIM1, PIM2, PIM3)
  • Therapeutic Area: Oncology
Synthesis Analysis

The synthesis of INCB053914 involves several key steps that focus on optimizing its potency and selectivity against PIM kinases. The compound is derived from a series of structural modifications aimed at enhancing its binding affinity to the target enzymes while minimizing off-target effects.

Methods and Technical Details

  1. Initial Screening: Structure-based virtual screening was employed to identify lead compounds that could effectively inhibit PIM kinase activity.
  2. Chemical Modifications: Subsequent modifications included the introduction of bulky groups to improve solubility and potency. For instance, aniline moieties were incorporated at specific positions to enhance interaction with the kinase active site .
  3. Optimization: The final synthesis involved fine-tuning the chemical structure through iterative rounds of testing for activity against each PIM isoform, with a focus on achieving low nanomolar IC50 values .
Molecular Structure Analysis

The molecular structure of INCB053914 can be characterized by its specific functional groups that facilitate interaction with the ATP-binding site of PIM kinases.

Structure Data

  • Molecular Formula: C₁₈H₁₉N₅O
  • Molecular Weight: 313.37 g/mol
  • Structural Features: The compound contains a triazole ring that plays a crucial role in binding to the kinase domain, along with various substituents that enhance selectivity and potency against the PIM isoforms .
Chemical Reactions Analysis

INCB053914 undergoes specific biochemical interactions that lead to its inhibitory effects on PIM kinases.

Reactions and Technical Details

Mechanism of Action

The mechanism of action for INCB053914 involves its competitive inhibition of ATP binding to PIM kinases.

Process and Data

  1. Inhibition of Phosphorylation: By binding to the ATP-binding pocket of PIM kinases, INCB053914 prevents the phosphorylation of downstream targets involved in cell survival and proliferation.
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by inhibiting pro-survival pathways mediated by PIM kinases. This has been evidenced by increased levels of cleaved poly (ADP-ribose) polymerase (PARP), a marker for apoptosis .
Physical and Chemical Properties Analysis

INCB053914 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.

Physical Properties

  • Solubility: The compound is designed to be soluble in aqueous environments, which is critical for bioavailability.
  • Stability: INCB053914 shows stability under physiological conditions, allowing it to maintain efficacy during therapeutic applications.

Chemical Properties

  • pKa Value: The pKa value indicates its ionization state at physiological pH, which can affect its absorption and distribution.
  • LogP Value: A favorable LogP value suggests good membrane permeability, enhancing its potential as an oral therapeutic agent .
Applications

INCB053914 is primarily being investigated for its potential applications in oncology.

Scientific Uses

  1. Hematologic Malignancies: Preclinical studies have shown promising results in models of acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPN), where it demonstrates significant tumor growth inhibition .
  2. Combination Therapies: Its ability to synergize with existing therapies positions INCB053914 as a valuable candidate for combination treatment strategies aimed at improving patient outcomes in various cancers .
  3. Research Tool: Beyond therapeutic applications, INCB053914 serves as a research tool to elucidate the roles of PIM kinases in cancer biology, potentially leading to further discoveries in targeted therapies.
Molecular Mechanisms of PIM Kinase Inhibition by INCB053914

Structural Basis of ATP-Competitive Pan-PIM Isozyme Targeting

INCB053914 (chemical name: N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide) is a structurally optimized, adenosine triphosphate (ATP)-competitive small molecule inhibitor designed to target the conserved ATP-binding pocket across all three PIM kinase isoforms (PIM1, PIM2, PIM3) [1] [5]. Its binding mode exploits a unique hydrogen-bonding network with key residues in the kinase hinge region. Specifically, the cyclopentapyridine moiety forms critical hydrogen bonds with the backbone carbonyl of hinge residue Glu121 in PIM1, while the picolinamide group interacts with Asp186 in the DFG motif [5]. This dual interaction confers high binding affinity and selectivity over other kinases.

The compound’s stereochemistry ((3R,4R,5S)-aminohydroxymethylpiperidine) is essential for optimal orientation within the hydrophobic pocket adjacent to the ATP-binding site. This configuration enables nanomolar-level inhibition of PIM1 (IC₅₀ = 0.24 nM) and PIM3 (IC₅₀ = 0.12 nM), while maintaining potency against the more challenging PIM2 isoform (IC₅₀ = 30 nM) [9]. The differential potency arises from structural variations in PIM2’s ATP-binding pocket, including a bulkier Phe residue replacing Leu in PIM1/PIM3 at position 49, which partially sterically hinders inhibitor access [1] [5].

Table 1: Structural Characteristics of INCB053914 Binding to PIM Isoforms

IsoformKey Binding ResiduesHydrogen BondsHydrophobic InteractionsBiochemical IC₅₀
PIM1Glu121, Asp186, Leu493Phe49, Leu1740.24 nM
PIM2Glu110, Asp175, Phe492Phe49, Ile16330 nM
PIM3Glu118, Asp182, Leu503Phe50, Leu1700.12 nM

Differential Inhibition Kinetics Across PIM1, PIM2, and PIM3 Isoforms

INCB053914 exhibits distinct inhibition kinetics across the PIM family due to isoform-specific structural and functional differences:

  • PIM1/PIM3 Potency: Ultra-high affinity for PIM1 and PIM3 (sub-nanomolar IC₅₀) results from optimal complementarity with their ATP-binding pockets. Cellular IC₅₀ values for substrate phosphorylation (e.g., BAD) in leukemia models range from 4–27 nM [5] [9].
  • PIM2 Challenges: The 125-fold lower biochemical potency against PIM2 (IC₅₀ = 30 nM) translates to higher cellular IC₅₀ (100–300 nM) in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL) models [1]. This reduced susceptibility stems from PIM2’s unique ATP-pocket conformation and higher ATP affinity [1] [9].
  • Compensatory Isoform Upregulation: Pharmacological inhibition of PIM1 triggers transcriptional upregulation of PIM2 via the JAK/STAT pathway, necessitating pan-isoform coverage. INCB053914 mitigates this escape mechanism by suppressing all three isoforms simultaneously [1] [7].

Table 2: Cellular Inhibition Kinetics of INCB053914 in Hematologic Malignancies

Cell Line (Type)PIM1 IC₅₀ (nM)PIM2 IC₅₀ (nM)PIM3 IC₅₀ (nM)Proliferation GI₅₀ (nM)
MOLM-16 (AML)4110813.2
KMS-12-BM (MM)73001545.0
Pfeiffer (DLBCL)52301027.8
INA-6 (MM)92801252.1

Downstream Modulation of BAD, 4E-BP1, and p70S6K Signaling Nodes

INCB053914 disrupts oncogenic signaling by blocking phosphorylation of key PIM substrates involved in apoptosis evasion and protein synthesis:

  • BAD Inactivation: Phosphorylation of BAD at Ser112 by PIM kinases prevents its pro-apoptotic interaction with Bcl-2. INCB053914 dose-dependently inhibits BAD phosphorylation (IC₅₀ = 4 nM in AML, 27 nM in MM), triggering mitochondrial apoptosis [1] [5]. In vivo, 100 mg/kg INCB053914 reduces phospho-BAD by >80% in xenografts within 4 hours [9].
  • Translation Initiation Complex Disruption: PIM-mediated phosphorylation of 4E-BP1 and p70S6K promotes cap-dependent translation. INCB053914 suppresses 4E-BP1 phosphorylation at Ser65 and p70S6K phosphorylation at Thr421/Ser424, disrupting oncoprotein synthesis (e.g., c-MYC, cyclins) [1] [5]. Synergy with PI3Kδ inhibitors arises from dual targeting of 4E-BP1 via independent pathways [1] [8].
  • S6 Ribosomal Protein Regulation: Constitutive S6 phosphorylation via PIM-driven p70S6K activity is abolished by INCB053914 at ≥100 nM, reducing ribosomal biogenesis in DLBCL and AML models [1] [2].

Cross-Talk With JAK/STAT and PI3K/AKT/mTORC1 Pathways

PIM kinases function as critical signaling integrators, positioning INCB053914 for rational combinations:

  • JAK/STAT Interdependence: STAT transcription factors (STAT3/5) drive PIM expression, creating a feed-forward loop. INCB053914 synergizes with JAK inhibitors (ruxolitinib) in myeloproliferative neoplasms (MPNs), enhancing apoptosis and reducing colony formation of primary JAK2V617F+ cells by >60% versus monotherapy [6] [8]. Mechanistically, PIM inhibition blocks mTORC1 activation via PRAS40, overcoming JAKi-induced feedback survival pathways [8].
  • PI3K/AKT/mTORC1 Compensation: PI3K inhibition upregulates PIM1 expression via FOXO-dependent transcription. INCB053914 combined with PI3Kδ inhibitors (parsaclisib) shows additive growth inhibition in DLBCL by concurrently targeting 4E-BP1 and BAD [1] [5]. In AML, dual inhibition reduces MCL-1 and c-MYC levels, amplifying mitochondrial apoptosis [1].
  • FLT3-ITD Signaling: PIM kinases are effectors of oncogenic FLT3 signaling. INCB053914 enhances cytarabine efficacy in FLT3-ITD+ AML by suppressing survival signals downstream of both pathways [1] [3].

Table 3: Synergistic Interactions of INCB053914 with Pathway-Targeted Agents

Combination AgentPathway TargetedModel SystemInteraction (CI Value*)Key Biomarker Changes
RuxolitinibJAK/STATSET2 MPN Xenograft0.2 (Synergistic)↓pSTAT5, ↓pS6, ↑Cleaved caspase-3
ParsaclisibPI3KδPfeiffer DLBCL Cells0.4 (Additive)↓p4E-BP1, ↓pBAD, ↓c-MYC
CytarabineDNA SynthesisMOLM-16 AML Xenograft0.3 (Synergistic)↑DNA fragmentation, ↓BCL-xL
AzacitidineEpigeneticAML Patient-Derived Cells0.6 (Additive)↓PIM2, ↑NOXA, ↓Global Methylation

*CI: Combination Index (<0.9 = synergy; 0.9–1.1 = additive; >1.1 = antagonistic) [1] [6] [8].

Properties

Product Name

INCB053914

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

INCB053914; INCB-053914; INCB 053914.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.